molecular formula C12H18Cl2N2O2S B602930 [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine CAS No. 1246822-86-5

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine

Cat. No.: B602930
CAS No.: 1246822-86-5
M. Wt: 325.3g/mol
InChI Key: KIQHNDPEGMGRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a chemical compound with a complex structure that includes dichloro, dimethylamino, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride reacts with 3-(dimethylamino)propylamine under basic conditions to form the desired sulfonamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N,N-dimethylaniline: This compound shares the dichloro and dimethylamino groups but lacks the sulfonamide functionality.

    4-bromo-N,N-dimethylaniline: Similar in structure but with a bromine atom instead of chlorine.

    2-chloro-N,N-dimethylaniline: Another related compound with a single chlorine atom.

Uniqueness

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both dichloro and sulfonamide groups makes it particularly versatile for various chemical transformations and applications.

Properties

CAS No.

1246822-86-5

Molecular Formula

C12H18Cl2N2O2S

Molecular Weight

325.3g/mol

IUPAC Name

4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C12H18Cl2N2O2S/c1-9-7-10(13)11(14)8-12(9)19(17,18)15-5-4-6-16(2)3/h7-8,15H,4-6H2,1-3H3

InChI Key

KIQHNDPEGMGRIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCN(C)C)Cl)Cl

Origin of Product

United States

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